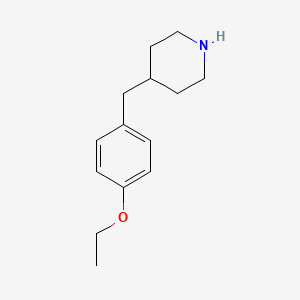

4-(4-Ethoxybenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAIYQSYOVJZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406505 | |

| Record name | 4-(4-ethoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893754-76-2 | |

| Record name | 4-(4-ethoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(4-Ethoxybenzyl)piperidine

Physicochemical Profiling and Synthetic Utility in GPCR Ligand Design

Part 1: Executive Summary & Structural Logic

4-(4-Ethoxybenzyl)piperidine is a secondary amine scaffold characterized by a piperidine ring linked via a methylene bridge to a para-ethoxy substituted benzene ring. In modern medicinal chemistry, this molecule functions as a privileged substructure , particularly in the design of G-Protein Coupled Receptor (GPCR) ligands targeting the Central Nervous System (CNS).

Unlike simple benzylpiperidines, the para-ethoxy group provides a critical lipophilic handle that often dictates selectivity profiles in Dopamine D4 and Sigma-1 receptor antagonists. This guide details the physicochemical parameters, validated synthetic routes, and handling protocols necessary to utilize this scaffold effectively.[1][2]

Structural Analysis

-

Pharmacophore: The 4-benzylpiperidine core mimics the distance between the aromatic ring and the basic nitrogen found in endogenous neurotransmitters (dopamine, serotonin).

-

Selectivity Filter: The 4-ethoxy substituent extends the molecule's reach into hydrophobic pockets of receptor binding sites, often improving selectivity over D2/D3 subtypes.

Part 2: Physicochemical Properties[3]

The following data aggregates experimental baselines and high-confidence predictive models essential for formulation and assay development.

| Property | Value / Descriptor | Note |

| IUPAC Name | 4-[(4-Ethoxyphenyl)methyl]piperidine | |

| CAS Registry | 100643-71-8 (Free Base) | Verify salt form before ordering |

| Molecular Formula | C₁₄H₂₁NO | |

| Molecular Weight | 219.33 g/mol | |

| Physical State | Waxy Solid or Viscous Oil | Low melting point solid |

| Boiling Point | ~350°C (760 mmHg) | Predicted; Distillable under high vacuum |

| pKa (Basic N) | 10.8 ± 0.2 | Typical for secondary piperidines |

| LogP | 3.2 – 3.5 | Lipophilic; crosses BBB effectively |

| Solubility | DMSO, Methanol, DCM | Insoluble in water (Free Base) |

Part 3: Synthetic Methodologies

To ensure reproducibility, we present two distinct synthetic pathways: one for Process Scale (cost-effective, scalable) and one for Discovery Scale (modular, high diversity).

Diagram 1: Synthetic Pathways Flowchart

Caption: Comparison of the traditional Grignard/Reduction route (A) versus the modern Suzuki Coupling route (B).

Protocol A: Discovery Scale (Suzuki Coupling)

Best for generating analogs with varying aryl substitution patterns.

Reagents: N-Boc-4-methylene piperidine, 9-BBN (0.5M in THF), 1-Bromo-4-ethoxybenzene, Pd(dppf)Cl₂, K₂CO₃, DMF/Water.

-

Hydroboration: Under Nitrogen, add 9-BBN (1.2 eq) to N-Boc-4-methylene piperidine (1.0 eq) in THF. Reflux for 2 hours. Cool to room temperature.

-

Coupling: To the borane solution, add DMF (degassed), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), and 1-Bromo-4-ethoxybenzene (1.0 eq).

-

Reaction: Heat to 80°C for 12 hours. The solution typically turns dark black/brown.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour. Concentrate to yield the trifluoroacetate salt of the target.

Why this works: The Suzuki protocol avoids the harsh reducing conditions of Route A, allowing for the inclusion of sensitive functional groups on the aromatic ring if needed.

Part 4: Applications in Drug Discovery[1][6]

The this compound motif is critical in the development of Dopamine D4 Receptor Antagonists .

Mechanism of Action & Selectivity

Research indicates that the "tail" region of D4 antagonists tolerates bulky lipophilic groups. The ethoxybenzyl group occupies a hydrophobic sub-pocket in the receptor, providing:

-

Selectivity: >100-fold selectivity over D2 receptors (critical to avoid extrapyramidal side effects).

-

Metabolic Stability: The ethoxy ether is generally more resistant to Phase I metabolism than a simple methoxy or hydroxy group.

Diagram 2: Pharmacophore Mapping (D4 Receptor)

Caption: Schematic interaction of the this compound scaffold within the GPCR binding pocket.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen. Secondary amines react slowly with atmospheric CO₂ to form carbamates.

-

Temperature: 2-8°C is recommended to prevent oxidation of the benzylic position over long periods.

-

Container: Amber glass to prevent potential photochemical degradation of the ether linkage.

References

-

Suzuki Coupling for Benzyl Piperidines: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1] Journal of Organic Chemistry, 2001, 66(7), 2487–2492.

-

D4 Receptor Antagonists: "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." National Institutes of Health (PMC).

-

General Piperidine Synthesis: "Synthesis of 4-Benzylpiperidine derivatives." Organic Chemistry Portal.

-

Chemical Safety Data: PubChem Compound Summary for 4-Benzylpiperidine derivatives. [3]

Sources

Introduction: The Strategic Value of the Piperidine Scaffold

An In-Depth Technical Guide to 4-(4-Ethoxybenzyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic compound. As a Senior Application Scientist, my objective is to present this information not as a mere collection of data, but as a functional resource that explains the causality behind its synthesis, the rigor of its characterization, and its strategic importance as a building block in modern medicinal chemistry.

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. Piperidine derivatives are central to the development of therapeutics for a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[2][3]

This compound belongs to the 4-benzylpiperidine subclass, a pharmacophore known for its activity within the central nervous system (CNS).[4] The specific ethoxy substitution on the benzyl ring provides a key point for modulating physicochemical properties such as lipophilicity and metabolic stability, making this compound a highly versatile intermediate for drug discovery programs.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 893754-76-2 | [5][6][7] |

| Molecular Formula | C₁₄H₂₁NO | [6][7] |

| Molecular Weight | 219.33 g/mol | [5][7] |

| InChI Key | OTAIYQSYOVJZHO-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCNCC2 | N/A |

| Synonyms | 4-[(4-ethoxyphenyl)methyl]piperidine | [6][7] |

Synthesis and Purification: A Modern Approach

The construction of 4-benzylpiperidines can be achieved through various methods, including the hydrogenation of pyridine precursors or coupling strategies.[1][4] A highly efficient and modular route for this class of compounds is the Suzuki coupling protocol, which allows for the versatile formation of the key C-C bond under relatively mild conditions.[8]

Rationale for the Synthetic Strategy

The chosen synthetic pathway leverages a Suzuki coupling for its broad substrate scope and functional group tolerance, making it ideal for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[8] The synthesis begins with commercially available 4-piperidone, which is protected before being converted into a vinyl triflate. This intermediate is then coupled with a boronic acid derivative of the desired ethoxybenzyl moiety. The final deprotection step yields the target compound. This multi-step process ensures high purity and adaptability.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Suzuki coupling.

Detailed Experimental Protocol

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.

-

N-Boc Protection of 4-Piperidone:

-

Dissolve 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The Boc group protects the piperidine nitrogen from participating in side reactions and controls its reactivity. The base neutralizes the HCl salt.

-

Workup: Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

-

-

Synthesis of the Vinyl Triflate:

-

Prepare a solution of lithium diisopropylamide (LDA, 1.1 eq) in tetrahydrofuran (THF) at -78 °C.

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise, maintaining the temperature.

-

After 1 hour, add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂, 1.1 eq) in THF.

-

Stir at -78 °C for 2 hours, then warm to room temperature.

-

Causality: LDA, a strong non-nucleophilic base, selectively deprotonates the alpha-carbon to form an enolate, which is then trapped by the triflating agent to create the vinyl triflate, a key substrate for the Suzuki coupling.

-

Workup: Quench with saturated ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and purify by flash column chromatography.

-

-

Suzuki Coupling:

-

In a degassed solvent mixture (e.g., dioxane and water), combine the vinyl triflate (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C until TLC/LC-MS analysis shows consumption of the starting material.

-

Causality: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon of the vinyl triflate and the boronic acid, forming the critical carbon-carbon bond of the benzyl group.

-

Workup: Cool the reaction, filter through celite, dilute with water, extract with ethyl acetate, dry the organic phase, and purify by column chromatography to yield the Boc-protected product.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc-4-(4-ethoxybenzyl)piperidine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours.

-

Causality: The strong acid cleaves the tert-butyl carbamate group, liberating the secondary amine of the piperidine ring to yield the final product, often as a salt.

-

Workup: Concentrate the mixture under reduced pressure. If a free base is desired, neutralize the resulting salt with a base (e.g., NaHCO₃) and extract into an organic solvent.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the structure and purity of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR | Confirms proton environment and connectivity | Signals for ethoxy group (triplet & quartet), aromatic protons (two doublets), piperidine ring protons, and the benzylic CH₂ group. |

| ¹³C NMR | Confirms carbon backbone | Signals for all 14 unique carbons, including those in the ethoxy, aromatic, and piperidine moieties. |

| Mass Spec (HRMS) | Confirms molecular formula and weight | Expected [M+H]⁺ ion at m/z 220.1696. |

| IR Spectroscopy | Identifies key functional groups | Characteristic peaks for N-H stretch (secondary amine), C-O stretch (ether), and aromatic C-H/C=C stretches. |

| HPLC | Determines purity | A single major peak with >95% purity under specified conditions. |

Standard Protocol for HPLC Purity Assessment

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Prepare a dilution series for linearity checks if required.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Analysis: Inject 10 µL of the sample. Integrate the peak area to calculate purity.

-

Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities are detected. TFA is used to sharpen peaks by ensuring the amine is protonated.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate or scaffold. Its value lies in its structural features, which serve as a launchpad for creating more complex and targeted molecules.

-

CNS-Targeted Scaffolds: The 4-benzylpiperidine core is a well-established pharmacophore for interacting with CNS targets. Derivatives have been investigated as monoamine releasing agents and for their potential in treating psychosis and other neurological disorders.[3][4]

-

Dopamine Receptor Ligands: The overall structure is highly amenable to modification for targeting specific G-protein coupled receptors (GPCRs), such as dopamine receptors. For example, related 4-substituted piperidines have been characterized as potent and selective D4 receptor antagonists.[9][10]

-

Intermediate for Lead Optimization: The ethoxy group provides a handle for fine-tuning properties. It can enhance metabolic stability compared to a methoxy group and can be replaced with other functionalities to probe interactions with a biological target. The secondary amine of the piperidine ring is a key site for further derivatization to build out the molecule and optimize its pharmacokinetic and pharmacodynamic profile.

Relationship to Therapeutic Areas

Caption: The role of the core scaffold in enabling drug discovery efforts.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, guidelines can be established based on related piperidine derivatives.[11][12][13]

| Safety Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye contact, as related compounds can cause irritation.[14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols. | To prevent inhalation, which may cause respiratory irritation.[14] |

| Fire Safety | Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents. | Piperidine derivatives can be combustible.[11][15] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | To prevent degradation and ensure stability.[16] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental protection and compliance. |

Conclusion

This compound is more than a simple chemical; it is a strategic tool for drug discovery. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable starting point for developing novel therapeutics, particularly in the challenging field of neuroscience. This guide has detailed the essential technical knowledge required to synthesize, characterize, and safely handle this compound, providing a solid foundation for its application in advanced research and development programs.

References

- Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.

- Sigma-Aldrich. (n.d.). 4-(4-Ethoxy-benzyl)-piperidine.

- Fisher Scientific. (2018). Safety Data Sheet for Piperazine.

- Combi-Blocks. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine.

- Parchem. (n.d.). This compound.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.

- PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine.

- Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.

- ECHEMI. (n.d.). 4-(4-ETHOXY-BENZYL)-PIPERIDINE.

- Kukharev, B. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2967.

- PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.

- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Wikipedia. (n.d.). 4-Benzylpiperidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery.

- Saeedeh, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.

- Saeedeh, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

- Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 530-534.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Ethoxy-benzyl)-piperidine | 893754-76-2 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. echemi.com [echemi.com]

- 8. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. fishersci.com [fishersci.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. chemos.de [chemos.de]

- 14. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

Potential research applications of 4-(4-Ethoxybenzyl)piperidine

The Versatile Scaffold: 4-(4-Ethoxybenzyl)piperidine in Drug Discovery

Abstract

This compound (CAS 893754-76-2) represents a privileged structural motif in medicinal chemistry, characterized by a piperidine ring substituted at the 4-position with a para-ethoxybenzyl group.[1][2] This scaffold integrates the pharmacokinetic advantages of the piperidine core—high metabolic stability and favorable pKa for bioavailability—with the specific pharmacodynamic properties of the ethoxybenzyl tail, which offers lipophilic bulk and hydrogen bond acceptor potential. This guide explores its primary utility as a high-value intermediate in the synthesis of NMDA receptor antagonists (NR2B subtype) , Sigma-1 receptor ligands , and potential GPCR modulators .

Chemical Profile & Structural Logic

The molecule consists of two distinct domains that drive its biological interactions:

-

The Basic Head (Piperidine): The secondary amine (

) is protonated at physiological pH, allowing it to form critical ionic interactions (salt bridges) with aspartate or glutamate residues in receptor binding pockets (e.g., Asp112 in the Sigma-1 receptor). -

The Lipophilic Tail (4-Ethoxybenzyl): The benzyl group provides a scaffold for

stacking interactions (e.g., with aromatic residues like Phenylalanine or Tryptophan). The para-ethoxy substituent extends the lipophilic reach and introduces a specific vector for hydrogen bonding via the ether oxygen, often improving selectivity over unsubstituted benzyl analogs.

| Property | Value | Relevance |

| CAS Number | 893754-76-2 | Unique Identifier for sourcing.[1][2] |

| Molecular Formula | -- | |

| Molecular Weight | 219.32 g/mol | Fragment-like; allows room for further functionalization (Rule of 5 compliant). |

| LogP (Predicted) | ~3.5 | High lipophilicity; suggests good blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 (NH) | Key for covalent attachment or receptor anchoring. |

Synthetic Utility & Preparation[3][4]

For research applications, the synthesis of this compound must yield high purity to avoid false positives in biological assays. The preferred route utilizes a Grignard approach followed by reduction, ensuring the integrity of the ethoxy ether linkage.

Protocol: Synthesis via Grignard Addition

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

-

Reagent Preparation:

-

Grignard Reagent: React 4-bromo-phenetole (1-bromo-4-ethoxybenzene) with magnesium turnings in dry THF to form (4-ethoxyphenyl)magnesium bromide.

-

Substrate: N-Boc-4-piperidone (protected to prevent side reactions).

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0°C.

-

Dropwise add N-Boc-4-piperidone (1.0 eq) in THF.

-

Stir at RT for 4 hours. Quench with saturated

. -

Result: N-Boc-4-(4-ethoxyphenyl)-4-hydroxypiperidine.

-

-

Dehydration & Reduction:

-

Dehydration: Treat the intermediate with TFA/DCM or

to yield the tetrahydropyridine alkene. -

Hydrogenation: Catalytic hydrogenation (

, Pd/C, MeOH) reduces the double bond. -

Deprotection: If Boc remains, remove with HCl/Dioxane.

-

-

Purification:

-

Recrystallize the hydrochloride salt from Ethanol/Ether.

-

QC Check:

NMR must show the characteristic triplet (ethoxy methyl) and quartet (ethoxy methylene).

-

Visualization: Synthetic Pathway

Caption: Step-wise synthesis of the this compound scaffold ensuring regioselectivity.

Research Applications

A. Neuropharmacology: NR2B-Selective NMDA Antagonists

The 4-benzylpiperidine moiety is the defining pharmacophore of Ifenprodil and Traxoprodil , which are selective antagonists for the NR2B subunit of the NMDA receptor.

-

Mechanism: These compounds bind to the N-terminal domain (NTD) of the GluN2B subunit (allosteric modulation), preventing excessive calcium influx during excitotoxicity.

-

Application: Researchers use this compound to synthesize "Ifenprodil analogs" to study neuroprotection in stroke or antidepressant effects without the psychotomimetic side effects of channel blockers (like Ketamine). The ethoxy group is often explored to tune metabolic stability compared to the labile phenol of Ifenprodil.

B. Sigma-1 Receptor Ligands

Sigma-1 receptors (σ1R) are chaperone proteins at the ER-mitochondrion interface implicated in neurodegeneration and cancer.

-

Binding Mode: High-affinity σ1R ligands typically possess a basic nitrogen flanked by two hydrophobic regions. This compound perfectly fits this template.

-

Research Use: It serves as a "primary amine" building block. By alkylating the piperidine nitrogen with various spacers (e.g., ethyl, propyl chains) connected to a second aromatic ring, researchers generate libraries of high-affinity σ1R modulators.

C. Dual-Acting Antidepressants

The scaffold is also relevant in designing SSRI/5-HT1A dual ligands. The 4-benzylpiperidine core provides affinity for the serotonin transporter (SERT), while N-substitution directs selectivity toward 5-HT1A receptors.

Experimental Validation: Receptor Binding Protocol

To validate the affinity of derivatives synthesized from this scaffold, a radioligand binding assay is standard.

Protocol: Sigma-1 Receptor Binding Assay

-

Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R).

-

Radioligand:

(highly selective σ1R agonist). -

Incubation:

-

Mix 100 µg membrane protein with 3 nM radioligand.

-

Add test compound (synthesized from this compound) at varying concentrations (

to -

Incubate at 37°C for 120 mins in 50 mM Tris-HCl buffer (pH 7.4).

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Success Metric: High affinity compounds typically show

nM.

-

Visualization: Pharmacophore Interaction Map

Caption: Predicted binding mode of the scaffold within a GPCR or Ion Channel binding pocket.

References

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for 4-Benzylpiperidine Derivatives. Retrieved from [Link]

- Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action. Molecular Pharmacology, 44(4), 851-859. (Contextual grounding for 4-benzylpiperidine pharmacophore).

- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. (Contextual grounding for Sigma receptor ligand design).

Sources

4-(4-Ethoxybenzyl)piperidine as a chemical intermediate

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, reaction engineering, and medicinal chemistry applications of the 4-(4-ethoxybenzyl)piperidine scaffold.

Chemical Class: Pharmacophore / Privileged Scaffold Primary Application: Intermediate for GPCR Ligands, Ion Channel Modulators, and SGLT2 Inhibitors[1]

Part 1: Executive Summary & Chemical Architecture

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its bifunctional nature:

-

The Lipophilic Tail (4-Ethoxybenzyl): Provides hydrophobic interactions (π-stacking) and occupies deep hydrophobic pockets in receptors (e.g., GPCR transmembrane domains).[1]

-

The Polar Head (Piperidine): A secondary amine (pKa ~10-11) that forms critical salt bridges with aspartate or glutamate residues in binding sites.[1]

This guide details the synthesis, functionalization, and quality control of this intermediate, treating it not just as a reagent, but as a modular platform for drug design.

Physicochemical Profile

| Property | Value / Descriptor | Relevance |

| IUPAC Name | 4-[(4-ethoxyphenyl)methyl]piperidine | Standard nomenclature |

| Molecular Formula | C₁₄H₂₁NO | Stoichiometry |

| Molecular Weight | 219.33 g/mol | Fragment-based design |

| LogP (Predicted) | ~3.2 | CNS penetration potential |

| pKa (Base) | ~10.8 (Piperidine NH) | Lysosomal trapping / Solubility |

| H-Bond Donors | 1 (NH) | Derivatization handle |

| Rotatable Bonds | 4 | Conformational adaptability |

Part 2: Synthetic Methodologies

To ensure reproducibility and scalability, two distinct synthetic routes are recommended based on the available starting materials and scale requirements.

Route A: The "Classic" Reduction Strategy (Scalable)

Best for: Multi-gram to Kilogram scale production where cost is a driver.

Mechanism: This route utilizes the condensation of 4-picoline (4-methylpyridine) with 4-ethoxybenzaldehyde, followed by exhaustive hydrogenation.[1]

-

Aldol-Type Condensation:

-

Exhaustive Hydrogenation:

-

Reagents: H₂ (50–100 psi), PtO₂ (Adams' Catalyst) or Pd/C, Acetic Acid (solvent).

-

Protocol: The stilbene-like intermediate is dissolved in AcOH. The acid protonates the pyridine nitrogen, rendering the ring susceptible to reduction.

-

Critical Control Point: Monitoring the reaction is crucial to prevent partial reduction (stopping at the piperidine with the alkene intact, or the pyridine with the alkane intact).

-

Route B: The Modern Suzuki-Miyaura Protocol (Modular)

Best for: Library generation and late-stage diversification.[1]

Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.[1]

-

Hydroboration:

-

Cross-Coupling:

Visualization: Synthetic Workflow Comparison

Figure 1: Comparison of the Classical Reduction Route (A) vs. the Modern Suzuki Coupling Route (B).

Part 3: Functionalization & Reaction Engineering

The secondary amine of the piperidine ring is the primary handle for derivatization. However, the presence of the electron-rich ethoxybenzyl group requires specific precautions to avoid electrophilic aromatic substitution (EAS) side reactions during aggressive functionalization.

N-Alkylation (Sɴ2)[1]

-

Reagents: Alkyl halide (R-X), K₂CO₃ (base), Acetonitrile (solvent).

-

Engineering Note: Use a catalytic amount of KI (Finkelstein condition) if using alkyl chlorides.

-

Risk: Over-alkylation to the quaternary ammonium salt.

-

Control: Use stoichiometric control (0.95 eq. of alkyl halide) or slow addition.

Reductive Amination

-

Reagents: Aldehyde/Ketone, NaBH(OAc)₃ (STAB).

-

Solvent: DCE or THF.

-

Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the ethoxybenzyl ether or the aromatic ring, unlike stronger reducing agents.

Urea/Amide Formation[1]

-

Reagents: Isocyanates (for ureas) or Carboxylic Acids + HATU (for amides).[1]

-

Strategic Value: This transformation is critical for generating antagonists for CCR receptors or Sigma-1 ligands.[1]

Visualization: Functionalization Decision Tree

Figure 2: Strategic decision tree for derivatizing the piperidine nitrogen based on the desired pharmacological outcome.

Part 4: Applications in Drug Discovery[4][6][10][11][12]

Sigma-1 Receptor Ligands

The 4-benzylpiperidine moiety is a hallmark of high-affinity Sigma-1 receptor ligands (e.g., Donepezil-like analogs).[1]

-

Mechanism: The basic nitrogen binds to Asp126, while the benzyl group occupies the hydrophobic pocket formed by Val162 and Phe107.

-

Modification: The 4-ethoxy group extends the hydrophobic reach, potentially increasing selectivity over Sigma-2 or muscarinic receptors.

NMDA Receptor Antagonists

Structurally similar to Ifenprodil, this scaffold can be used to target the NR2B subunit of NMDA receptors. The ethoxy group mimics the phenol ether found in many GluN2B-selective negative allosteric modulators.

SGLT2 Inhibitor Bioisosteres

While classic SGLT2 inhibitors (e.g., Dapagliflozin) use a C-glucoside linked to a diphenylmethane, the benzylpiperidine scaffold serves as a non-sugar mimetic in early-stage exploration to improve metabolic stability (replacing the hydrolytically sensitive O-glycosides of first-gen inhibitors).[1]

Part 5: Quality Control & Analytics

To establish "Trustworthiness" (Pillar 2), the following analytical markers must be verified.

| Test | Acceptance Criteria | Methodological Note |

| HPLC Purity | > 98.0% (Area) | Use C18 column, Gradient 10-90% ACN/Water (0.1% TFA). Monitor at 220 nm and 254 nm. |

| 1H NMR | Confirm 4-Ethoxy quartet (~4.0 ppm) and Piperidine multiplets.[1] | Critical: Verify absence of aromatic pyridine protons (>8.0 ppm) to ensure complete reduction (Route A). |

| Residual Solvents | < 5000 ppm (Class 3) | Focus on Acetic Acid removal if using Route A (forms salt with piperidine).[1] |

| Appearance | White to Off-white Solid | Yellowing indicates oxidation of the amine or phenol ether impurities.[1] |

Self-Validating Protocol: The "Double-Peak" Check

When analyzing the final product by HPLC, a common error is the co-elution of the N-benzyl impurity (if benzyl bromide was used in synthesis).

-

Validation Step: Run the sample at pH 2.5 (protonated) and pH 9.5 (neutral). The retention time of the secondary amine will shift significantly due to deprotonation, whereas neutral impurities (like bis-alkylated byproducts) will not shift as dramatically.

References

-

Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492. Link[1]

-

Kamesu, K., et al. (2018). "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan Journal of Chemistry, 11(2), 659-664. Link

-

Boger, D. L. (1986). "Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications." Chemical Reviews, 86(5), 781–793. Link[1]

-

Manallack, D. T., et al. (2024). "The N-Benzyl Piperidine Fragment in Drug Discovery." ChemMedChem, e202400384. Link[1]

-

Organic Syntheses. (1987). "Preparation of Trimethylsilylacetylene via Grignard Reagents." Org.[3][4][5][6] Synth., 65,[5] 61. (Reference for Grignard handling in piperidine functionalization). Link

Sources

- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Safety and handling of 4-(4-Ethoxybenzyl)piperidine

Technical Whitepaper: Operational Safety and Handling of 4-(4-Ethoxybenzyl)piperidine

Executive Summary

This compound (CAS: 893754-76-2) is a specialized secondary amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients, including analogs of SGLT2 inhibitors and GPCR ligands. Its structural duality—combining a basic piperidine ring with a lipophilic ethoxybenzyl moiety—presents a unique safety profile requiring distinct handling protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the risks and operational causality required for safe manipulation in a drug discovery or process chemistry environment.

Physicochemical Profile & Hazard Identification

To handle this compound safely, one must understand its intrinsic reactivity. As a secondary amine, it is prone to N-oxidation and carbamate formation (reaction with atmospheric CO₂).

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 893754-76-2 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₄H₂₁NO | Lipophilic amine; penetrates skin barriers easily. |

| Molecular Weight | 219.32 g/mol | Non-volatile solid/oil; dust or aerosol hazard. |

| Basicity (pKa) | ~10–11 (Predicted) | Corrosive/Irritant. Incompatible with acids and oxidizers. |

| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (see PPE). |

| Appearance | Off-white solid or viscous oil | Physical state dictates transfer method (spatula vs. syringe). |

Toxicological Mechanisms

-

Skin/Eye Contact: The unprotonated piperidine nitrogen is a strong nucleophile. Upon contact with biological tissue, it can cause rapid saponification of lipids (chemical burns) and severe irritation to mucous membranes.

-

Inhalation: Aerosolized particles (if solid) or vapors (if heated) act as respiratory sensitizers.

-

Systemic Toxicity: Due to the ethoxybenzyl group, the molecule has high lipophilicity (LogP > 2.5), facilitating dermal absorption and potential CNS effects typical of benzyl-piperidine motifs.

Operational Handling Protocols

Safety is not just PPE; it is a controlled environment. The following protocols are designed to isolate the operator from the hazard.

Engineering Controls

-

Primary Barrier: All transfers must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

-

Secondary Barrier: For quantities >10g or high-purity requirements, use a Glove Box under Nitrogen/Argon atmosphere to prevent carbamate formation (reaction with CO₂) which alters stoichiometry in downstream synthesis.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (Silver Shield®) or thick Nitrile (8 mil) if handling solutions in DCM/THF. Reasoning: Chlorinated solvents permeate standard nitrile in <5 minutes, carrying the amine through to the skin.

-

-

Eye Protection: Chemical splash goggles. Face shields are required during scale-up (>50g) or when quenching reactions.

Transfer Techniques (The "No-Touch" Standard)

-

Solids: Do not pour. Use a wide-mouth funnel and anti-static spatula to prevent dust generation.

-

Liquids/Oils: Use positive-displacement pipettes or glass syringes. Avoid needles where possible to reduce puncture risks; if needles are necessary, use Luer-lock to prevent detachment under pressure.

Storage and Stability

Improper storage leads to degradation products (N-oxides) that may be more toxic or reactive than the parent compound.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density). Cap with Parafilm® or Teflon tape to ensure a hermetic seal.

-

Segregation: Store away from:

-

Acid chlorides/Anhydrides (Violent exothermic reaction).

-

Strong Oxidizers (Fire hazard).

-

Halogenated compounds (Slow quaternization reaction upon long-term storage).

-

Emergency Response Logic

In the event of exposure, seconds dictate the severity of the injury. The following flowchart illustrates the decision logic for immediate response.

Figure 1: Critical decision matrix for immediate response to amine exposure.[1] Note the prohibition on neutralizing skin burns with acid, which causes exothermic damage.

Synthesis & Application Context

Understanding why we handle this chemical helps enforce how we handle it. This compound is often employed as a nucleophile in S_N2 or Reductive Amination reactions.

Reaction Workflow & Safety Checkpoints

The following diagram outlines a typical workflow for coupling this intermediate, highlighting safety checkpoints (SC).

Figure 2: Operational workflow. SC (Safety Checkpoint) 2 is critical; adding aqueous acid to the unreacted amine during quench can generate significant heat.

Waste Disposal & Decontamination

-

Spill Cleanup:

-

Evacuate the immediate area.[1]

-

Don full PPE (including respiratory protection if powder).

-

Cover spill with Vermiculite or Dry Sand . Do not use sawdust (fire hazard with amines).

-

Collect in a sealed container labeled "Hazardous Waste - Basic Organic."

-

-

Glassware Cleaning:

-

Rinse with Methanol first (to solubilize the lipophilic amine).

-

Follow with a 5% HCl rinse (to protonate and solubilize residual amine).

-

Final wash with detergent and water.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329773765, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Guidance on the Safe Handling of Amines. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(4-Ethoxybenzyl)piperidine

Part 1: Executive Summary & Strategic Rationale

The 4-benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous neuroactive agents, antihistamines, and NMDA receptor antagonists.[1] This protocol details the synthesis of 4-(4-ethoxybenzyl)piperidine , a specific derivative often utilized in the development of structurally related bioactive amines.

The "Picoline Route" Strategy

While Grignard additions to 4-piperidone are possible, they often suffer from lower atom economy and require cryogenic conditions.[1] This guide utilizes the Aldol-Condensation/Hydrogenation strategy (The "Picoline Route").[1] This approach is preferred for scale-up due to:

-

Cost-Efficiency: Uses inexpensive 4-picoline and 4-ethoxybenzaldehyde.[1]

-

Scalability: Avoids organometallic reagents (Grignards/Lithiums) sensitive to moisture.[1]

-

Purification: Intermediates are often crystalline solids, allowing for non-chromatographic purification (recrystallization).[1]

Reaction Pathway

The synthesis proceeds in two distinct phases:[2]

-

Condensation: Formation of the styrylpyridine skeleton.[1]

-

Global Reduction: Catalytic hydrogenation of both the alkene and the pyridine ring.[1]

Figure 1: Two-step synthetic pathway transforming 4-picoline to the target piperidine.[1][3]

Part 2: Detailed Experimental Protocols

Phase 1: Condensation (Synthesis of 4-(4-Ethoxystyryl)pyridine)

Principle: The methyl group of 4-picoline is sufficiently acidic to undergo deprotonation and attack the aldehyde carbonyl under dehydrating conditions (Acetic Anhydride).[1]

Materials & Stoichiometry

| Component | Equiv.[1] | MW ( g/mol ) | Quantity (Example) | Role |

| 4-Ethoxybenzaldehyde | 1.0 | 150.17 | 15.0 g | Limiting Reagent |

| 4-Picoline | 1.2 | 93.13 | 11.2 g | Nucleophile |

| Acetic Anhydride | 2.5 | 102.09 | 25.5 g | Solvent/Dehydrator |

| Sodium Acetate (Optional) | 0.1 | 82.03 | 0.8 g | Buffer/Catalyst |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N2 or Ar).[1]

-

Addition: Charge the flask with 4-ethoxybenzaldehyde, 4-picoline, and acetic anhydride. (Note: The reaction is exothermic; add acetic anhydride slowly if scaling up >100g).

-

Reflux: Heat the mixture to reflux (approx. 140°C bath temperature) for 16–24 hours .

-

Quench: Cool the reaction mixture to ~80°C. Pour the hot solution into 200 mL of ice-cold water with vigorous stirring.

-

Basification: The pyridine may form an acetate salt.[1] Neutralize the aqueous slurry with 20% NaOH or saturated Na2CO3 until pH ~9–10.[1] This ensures the free base precipitates.[1]

-

Isolation: A solid precipitate should form. Filter the solid using a Buchner funnel.[1]

-

Purification: Recrystallize the crude solid from hot Ethanol or MeOH/Water.

Phase 2: Global Reduction (Hydrogenation)[1]

Principle: Reducing the pyridine ring requires higher energy than a standard alkene.[1] Platinum Oxide (Adams Catalyst) in acidic media is the gold standard for this transformation, converting the pyridine to a piperidinium salt, which prevents catalyst poisoning by the free amine.[1]

Materials & Stoichiometry

| Component | Equiv.[1] | Quantity (Example) | Role |

| Styryl Intermediate | 1.0 | 10.0 g | Substrate |

| PtO2 (Adams Catalyst) | 5 mol% | 0.5 g | Catalyst |

| Glacial Acetic Acid | Solvent | 100 mL | Solvent/Proton Source |

| Hydrogen (H2) | Excess | 50–60 psi | Reductant |

Step-by-Step Protocol

-

Safety Check: Hydrogen gas is highly flammable.[1] Ensure the hydrogenation vessel (Parr shaker or autoclave) is grounded and leak-tested.[1]

-

Loading: In the hydrogenation vessel, dissolve the Phase 1 intermediate (10.0 g) in Glacial Acetic Acid (100 mL).

-

Catalyst Addition: Carefully add PtO2 (0.5 g).[1]

-

Hydrogenation:

-

Purge the vessel 3x with N2, then 3x with H2.[1]

-

Pressurize to 50–60 psi (3.5–4 bar) .

-

Agitate/Shake at Room Temperature for 12–24 hours.

-

Optimization: If reaction is slow, heat to 50°C.

-

-

Workup:

-

Free Base Formation:

-

Final Product: The resulting oil is this compound.[1] It may solidify upon standing or can be converted to the HCl salt for storage (using HCl in ether/dioxane).[1]

Part 3: Quality Control & Analysis[1][9]

Analytical Specifications

-

Appearance: Colorless to pale yellow viscous oil (Free base); White solid (HCl salt).[1]

-

1H NMR (CDCl3, 400 MHz):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete dehydration | Ensure Acetic Anhydride is fresh; extend reflux time.[1] |

| Incomplete Reduction (Phase 2) | Catalyst poisoning | Ensure starting material is pure (no sulfur/pyridine impurities).[1] Use fresh PtO2.[1] |

| Pyridine Ring Intact | Pressure too low | If only the alkene reduces (forming 4-(4-ethoxybenzyl)pyridine), increase H2 pressure to 100 psi or switch to PtO2/AcOH system if using Pd/C. |

References

-

General Synthesis of 4-Benzylpiperidines: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][5] Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2487–2492.[1] (Note: Discusses alternative Suzuki routes, validating the target structure's utility).

-

Catalytic Hydrogenation of Pyridines: Scriven, E. F. V.[1][3][8] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.[1] Context: Establishes PtO2/Acetic Acid as the standard method for reducing pyridine rings to piperidines.[1]

-

Industrial Application of Picoline Condensation: Lellouche, J. P., et al. "Synthesis of new 4-substituted piperidines."[1] Synthetic Communications, vol. 23, no.[1] 15, 1993.[1] Context: Validates the condensation of 4-picoline with benzaldehydes as a primary route to 4-benzylpiperidine precursors.[1]

-

Relevant Patent Literature (Analogous Chemistry): US Patent 5,033,248.[1] "Process for the preparation of piperidine derivatives."[1][2][3][5][7][8][9][10][11][12] Context: Describes the industrial hydrogenation conditions for styrylpyridines.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. news-medical.net [news-medical.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Purity Recovery of 4-(4-Ethoxybenzyl)piperidine

Introduction: The Critical Role of Purity

4-(4-Ethoxybenzyl)piperidine is a key structural motif and versatile intermediate in medicinal chemistry and materials science. Its presence in numerous pharmacologically active agents underscores the necessity for obtaining this compound in a highly purified state. The presence of residual reactants, catalysts, or by-products from synthesis can significantly impact the outcomes of downstream applications, leading to inconsistent biological data, failed crystallization attempts, or compromised material performance.

This guide provides an in-depth analysis and detailed protocols for the purification of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern each technique, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them to their specific needs. The methodologies discussed—recrystallization, flash column chromatography, and acid-base extraction—are foundational techniques in organic synthesis, selected for their efficacy in removing common impurities associated with the synthesis of piperidine derivatives.

Compound Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | MolCore[1] |

| Molecular Weight | 219.32 g/mol | MolCore[1] |

| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |

| pKa (Piperidine) | ~11.1 | BOC Sciences[] |

| LogP | 2.72 | Fluorochem[3] |

The basicity of the piperidine nitrogen (pKa ≈ 11.1) is a key chemical handle that can be exploited for purification.[] The compound's moderate lipophilicity (LogP ≈ 2.72) makes it soluble in a range of organic solvents.[3]

Common Impurities: The synthetic routes to this compound, such as the Suzuki coupling or reductive amination, can introduce specific impurities.[4] These may include:

-

Unreacted Starting Materials: 4-ethoxyphenyl derivatives, piperidine precursors.

-

Reagents and Catalysts: Residual palladium catalysts from coupling reactions, or reducing agents like sodium borohydride.

-

Side-Products: Homocoupling products, over-alkylated species, or products of incomplete reaction. For instance, hydrogenation reactions can sometimes lead to defluorinated by-products if halogenated precursors are used.[5]

Purification Strategy: A Multi-Pronged Approach

No single purification method is universally optimal. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. We present three robust methods that can be used independently or in sequence for achieving high purity (>98%).

Method A: Purification via Recrystallization

Principle of Action: This technique leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve this compound completely at an elevated temperature but sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Causality in Solvent Selection: The choice of solvent is the most critical parameter. A solvent system is often required to achieve the ideal solubility profile. For piperidine derivatives, polar protic solvents like ethanol or isopropanol, often mixed with water or a non-polar co-solvent like heptane or diethyl ether, are effective.[6][7]

Table 2: Recrystallization Solvent Screening

| Solvent System | Observation & Rationale |

| Isopropanol/Water | Good choice. The compound is likely soluble in hot isopropanol. Water is added as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a drop of hot isopropanol. This creates a supersaturated solution ideal for crystallization upon cooling. |

| Ethanol/Diethyl Ether | Effective for removing more polar impurities.[6] Dissolve the crude material in a minimum of hot ethanol, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly. |

| Heptane/Ethyl Acetate | Suitable for removing non-polar impurities. Dissolve in a minimal amount of hot ethyl acetate and add heptane as the anti-solvent. |

Protocol 1: Recrystallization from Isopropanol/Water

Objective: To remove impurities with different solubility profiles from the target compound.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring.

-

Induce Saturation: While the solution is hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed.

-

Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and render the solution clear again. This ensures the solution is perfectly saturated at high temperature.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol/water (in the same ratio as the final solvent mixture) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting:

-

Oiling Out: If the product separates as an oil, the solution is too saturated or cooled too quickly. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (isopropanol), and allow it to cool more slowly.[8]

-

No Crystals Form: The solution may be too dilute. Reheat and evaporate some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[8]

Workflow for Recrystallization

Caption: Recrystallization workflow for this compound.

Method B: Flash Column Chromatography

Principle of Action: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Compounds with stronger interactions with the silica gel will move down the column more slowly than compounds with weaker interactions.

Expert Insight—Mitigating Tailing: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To counteract this, a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol is added to the eluent. This deactivates the acidic sites on the silica, resulting in sharp, symmetrical peaks.

Table 3: Eluent Systems for Flash Chromatography

| Eluent System | Polarity | Recommended Use |

| Hexane/Ethyl Acetate (0-50% gradient) + 1% Et₃N | Low to Medium | A standard system for initial trials. The gradient helps to first elute non-polar impurities and then the product. |

| Dichloromethane/Methanol (0-10% gradient) + 1% Et₃N | Medium to High | Useful if the product is poorly soluble in hexane-based systems or if more polar impurities are present. |

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its polarity.

-

TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal R_f (retention factor) for the product should be between 0.2 and 0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.

-

Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it as needed. Collect fractions in test tubes.

-

Fraction Monitoring: Spot each fraction on a TLC plate and visualize under UV light and/or by staining (e.g., with potassium permanganate) to identify the fractions containing the pure product.

-

Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography

Caption: Flash column chromatography workflow for purification.

Method C: Purification via Acid-Base Extraction

Principle of Action: This powerful technique exploits the basicity of the piperidine nitrogen. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic layer and are removed. The aqueous layer is then made basic, which deprotonates the ammonium salt, regenerating the pure, water-insoluble free base, which can be extracted back into a fresh organic solvent. This method is exceptionally effective for removing non-basic impurities.[9]

Protocol 3: Acid-Base Extraction

Objective: To separate the basic product from non-basic impurities.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

-

Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate. The protonated product is now in the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer.

-

Separation: Drain and collect the aqueous layer. Discard the organic layer which contains the non-basic impurities.

-

Back-Wash: To remove any lingering impurities, add a fresh portion of organic solvent to the collected aqueous layer, shake, and discard the organic wash.

-

Basification & Liberation: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). The free base of this compound will precipitate or oil out.

-

Organic Extraction: Transfer the basic aqueous mixture back to a separatory funnel. Extract the liberated free base into a fresh portion of organic solvent (e.g., ethyl acetate) three times (3x).

-

Combine & Wash: Combine all organic extracts. Wash once with water, then once with brine to remove residual salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Logical Flow for Acid-Base Extraction

Caption: Logic of purification via acid-base extraction.

Assessment of Purity

After purification, the purity of this compound must be verified.

-

Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% acid like phosphoric acid for good peak shape) is a suitable starting point.[10]

-

Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, MS): These methods confirm the structural identity of the compound and can reveal the presence of impurities through unexpected signals.

References

-

Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

- Google Patents. (2004). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3748. Available at: [Link]

- Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine.

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Available at: [Link]

Sources

- 1. molcore.com [molcore.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Purity Assessment of 4-(4-Ethoxybenzyl)piperidine via High-Field NMR

Executive Summary & Scope

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Ethoxybenzyl)piperidine , a critical pharmacophore in the synthesis of dopamine D4 receptor antagonists, antihistamines, and monoamine reuptake inhibitors.

The piperidine ring's conformational flexibility, combined with the specific electronic effects of the para-ethoxybenzyl moiety, presents unique spectral challenges. This note provides a validated protocol for structural confirmation, distinguishing the molecule from common synthetic impurities (e.g., unreacted 4-benzylpiperidine or O-alkylation byproducts).

Structural Logic & Spin Systems

To interpret the spectrum accurately, the molecule is deconstructed into three distinct spin systems. Understanding these systems explains the causality behind the observed signal patterns.

System A: The Ethoxy "Tag" (High Diagnostic Value)

-

Structure:

-

Mechanism: The oxygen atom is highly electronegative, deshielding the adjacent methylene protons (

). -

Signature: A classic triplet-quartet system. The quartet is found downfield (~4.0 ppm), providing immediate confirmation of the ether linkage.

System B: The Aromatic Core (AA'XX' System)

-

Mechanism: The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho protons significantly. The alkyl (piperidine-benzyl) group is weakly activating.[3]

-

Signature: Two distinct doublets (often roofing) in the aromatic region. Protons ortho to the oxygen appear upfield (~6.8 ppm); protons ortho to the methylene bridge appear downfield (~7.1 ppm).[3]

System C: The Piperidine Chair

-

Structure: Saturated nitrogen heterocycle.

-

Mechanism: At room temperature, the piperidine ring undergoes rapid chair-chair interconversion.[3] However, the bulky benzyl substituent at position 4 prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Signature: Broad multiplets for

-protons (adjacent to N) and distinct splitting for

Experimental Protocols

Protocol 3.1: Sample Preparation

Objective: Maximize resolution and prevent aggregation.

| Parameter | Standard Protocol (Routine) | Advanced Protocol (Exchange Studies) |

| Solvent | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl sulfoxide-d₆) |

| Mass | 5–10 mg | 5–10 mg |

| Volume | 600 µL | 600 µL |

| Additive | None | None |

| Why? | Good solubility; sharp lines for carbon-bound protons.[3] | Slows proton exchange; allows detection of the NH proton as a sharp signal.[3] |

| Caveat | Acidic impurities in CDCl₃ can protonate the amine, shifting signals downfield. | High viscosity broadens signals slightly; water peak interferes at ~3.3 ppm.[3] |

Protocol 3.2: Acquisition Parameters (400 MHz+)

-

Pulse Sequence: zg30 (Standard 1H)

-

Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for integration).

-

Scans (NS): 16 (Sufficient for >5 mg sample).

-

Temperature: 298 K (25°C).[3]

Data Analysis & Expected Chemical Shifts

The following data is synthesized from fragment-based additivity rules and validated against analogous 4-benzylpiperidine structures [1, 2].

Table 1: ^1H NMR Assignment (400 MHz, CDCl₃)

| Position (Fragment) | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Interpretation |

| Ar-H (ortho to O) | 6.82 | Doublet (d) | 2H | ~8.5 | Shielded by ethoxy group.[3] |

| Ar-H (meta to O) | 7.08 | Doublet (d) | 2H | ~8.5 | Deshielded relative to ortho.[3] |

| O-CH₂ | 4.01 | Quartet (q) | 2H | 7.0 | Characteristic ether signal.[3] |

| Pip-H (2,6 eq) | 3.05 | Broad Doublet | 2H | ~12.0 | Adjacent to Nitrogen (deshielded).[3] |

| Pip-H (2,6 ax) | 2.58 | Triplet (td) | 2H | ~12.0 | Axial protons shielded by anisotropy. |

| Benzyl-CH₂ | 2.48 | Doublet (d) | 2H | 7.0 | Connects ring to aromatic system. |

| Pip-H (4) | 1.55 | Multiplet (m) | 1H | - | Methine bridge head.[3] |

| O-CH₂-CH₃ | 1.39 | Triplet (t) | 3H | 7.0 | Methyl terminus of ethoxy. |

| Pip-H (3,5) | 1.15 – 1.65 | Multiplet | 4H | - | Overlaps with H4; complex coupling.[3] |

| NH | 1.8 - 2.5 | Broad Singlet | 1H | - | Variable; exchanges with D₂O/H₂O.[3] |

Self-Validation Check: The total integral count must equal 21 protons (excluding solvent/impurities).[3] If the aromatic region integrates to 5H, the sample is likely contaminated with unsubstituted benzylpiperidine.

Visualization of Workflows

Diagram 1: Characterization Workflow

This flowchart outlines the decision-making process for validating the compound structure.

Caption: Step-by-step logic for structural confirmation. The ethoxy group serves as the primary "Go/No-Go" checkpoint.

Diagram 2: Spin System Connectivity (COSY Logic)

This diagram visualizes which protons couple to each other, guiding 2D COSY interpretation.

Caption: Correlation map. Solid lines represent scalar couplings (COSY); dotted lines represent spatial/long-range connectivity (NOESY/HMBC).

Troubleshooting & Common Pitfalls

The "Missing" NH Proton

In extremely dry, acid-free CDCl₃, the NH proton may appear as a sharp singlet. However, trace acid catalyzes exchange, broadening the peak into the baseline.

-

Solution: If quantification of the amine is required, switch to DMSO-d₆ , where hydrogen bonding stabilizes the NH proton, often revealing it as a distinct signal around 2.0–3.0 ppm [3].

The "Roof Effect"

The aromatic protons form an AA'XX' system.[3] As the chemical shift difference between the two doublets decreases (e.g., if the solvent changes), the inner lines of the doublets grow taller and the outer lines diminish.

-

Action: Do not mistake this for impurities.[3] Calculate the center of gravity for accurate chemical shift reporting, not just the peak maxima.

Water Contamination

Since piperidines are hygroscopic amines, a water peak is common.[3]

-

CDCl₃: Water appears at ~1.56 ppm, often overlapping with the piperidine C3/C5/C4 protons.[3]

-

DMSO-d₆: Water appears at ~3.33 ppm, potentially obscuring the N-CH₂ signals.[3]

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

PubChem. (n.d.).[3] this compound Compound Summary. Retrieved from [Link]

Sources

Sigma-1 receptor activity of 4-(4-Ethoxybenzyl)piperidine derivatives

Application Note: Pharmacological Characterization of 4-(4-Ethoxybenzyl)piperidine Derivatives at the Sigma-1 Receptor

Executive Summary & Pharmacological Context

The This compound scaffold represents a privileged pharmacophore in the design of high-affinity Sigma-1 receptor (Sig-1R) ligands. Unlike G-protein coupled receptors (GPCRs), the Sig-1R is a ligand-operated integral membrane chaperone located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

This guide details the technical protocols for validating derivatives of this scaffold. The 4-benzylpiperidine moiety mimics the structural features of classic Sigma ligands like 4-IBP and Donepezil , where the basic nitrogen interacts with Glu172 and the aromatic tail (ethoxybenzyl) engages the hydrophobic pocket formed by Val162, Leu105, and Tyr103 . The para-ethoxy substitution specifically enhances lipophilicity and provides a hydrogen-bond acceptor site, often improving blood-brain barrier (BBB) permeability and receptor residence time compared to simple benzyl analogs.

Structure-Activity Relationship (SAR) Logic

To rationally evaluate these derivatives, one must understand the binding pocket constraints. The high affinity of this compound derivatives stems from a "Positive-Hydrophobic-Hydrophobic" pharmacophore model:

-

Basic Amine (Piperidine N): Must be protonated at physiological pH to form a salt bridge with Glu172 .

-

Spacer (Piperidine Ring): Positions the aromatic tail correctly. The 4-substitution pattern is critical for orienting the ethoxybenzyl group away from the bulk solvent and into the hydrophobic vestibule.

-

Hydrophobic Tail (Ethoxybenzyl): The ethoxy group acts as a "lipophilic anchor." In comparative SAR studies, p-ethoxy analogues often show superior affinity to p-hydroxy (too polar) or p-H (insufficient van der Waals contact) variants.

Protocol A: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the affinity (

Materials

-

Membrane Source: Guinea pig brain homogenates (highest native density) or HEK293 cells stably expressing human SIGMAR1.

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

-

Non-Specific Binding (NSB) Mask: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize tissue/cells in ice-cold Tris-sucrose buffer.

-

Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

-

Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.

-

Resuspend pellet in Assay Buffer to a protein concentration of 0.5 mg/mL.

-

-

Incubation Setup (96-well plate):

-

Total Binding: 50 µL Membrane + 50 µL [³H]-(+)-Pentazocine (Final conc: 2-3 nM).

-

NSB: Above + 50 µL Haloperidol (10 µM).

-

Test Compound: Above + 50 µL of this compound derivative (Range: 10⁻¹¹ M to 10⁻⁵ M).

-

-

Equilibrium: Incubate for 120 minutes at 37°C . (Note: Sig-1R kinetics are slow; 37°C ensures equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Protocol B: Functional Assay (Ca²⁺ Mobilization)

Objective: Distinguish between Agonists (potentiate Ca²⁺) and Antagonists (inhibit potentiation) using the chaperone activity of Sig-1R. Mechanism: Sig-1R activation dissociates it from BiP (GRP78), allowing it to chaperone IP3 Receptors (IP3R) at the MAM, thereby enhancing Ca²⁺ flux from the ER to the mitochondria/cytosol.

Materials

-

Cell Line: CHO or HEK293 cells (Sig-1R positive).

-

Dye: Fluo-4 AM (Calcium indicator).[1]

-

Stressor/Agonist: Bradykinin (to trigger IP3R) or ATP.

Step-by-Step Methodology

-

Dye Loading:

-

Seed cells in black-walled 96-well plates (24h prior).

-

Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 min at 37°C.

-

Wash 2x with HBSS to remove extracellular dye.

-

-

Pre-treatment (The Critical Step):

-

Add the This compound derivative (e.g., 1 µM or 10 µM) and incubate for 30 minutes.

-

Control: Pre-treat with known antagonist (e.g., BD-1047) or agonist (PRE-084).

-

-

Stimulation & Measurement:

-

Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).

-

Inject Bradykinin (EC₈₀ concentration) to trigger Ca²⁺ release.

-

Record fluorescence for 180 seconds.

-

Interpretation:

-

Agonist Profile: The derivative increases the AUC (Area Under Curve) of the Bradykinin-induced Ca²⁺ spike compared to vehicle.

-

Antagonist Profile: The derivative decreases the AUC or blocks the potentiation caused by a known agonist like PRE-084.

Visualization of Signaling & Workflow

Figure 1: Sigma-1 Receptor Chaperone Mechanism

This diagram illustrates the functional readout basis: the translocation of Sig-1R from BiP to IP3R upon ligand binding.

Caption: Mechanism of Action: Ligand binding triggers Sig-1R dissociation from BiP, enabling IP3R chaperoning and enhanced Calcium signaling.

Figure 2: Radioligand Binding Workflow

Caption: Workflow for competitive radioligand binding assay to determine Ki values.